2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
Beschreibung
2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a chemical compound with the molecular formula C17H13FN2O3S. This compound features a fluorophenyl group, a sulfanyl linkage, and an isoindole moiety, making it a molecule of interest in various scientific fields.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c1-20-16(22)12-3-2-4-13(15(12)17(20)23)19-14(21)9-24-11-7-5-10(18)6-8-11/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTFLAYVPKMYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves the following steps:
Formation of the Isoindole Moiety: The isoindole structure can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with the fluorophenyl derivative under basic conditions.
Acetylation: The final step involves acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the isoindole moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, nitro compounds, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The sulfanyl group can enhance the interaction with bacterial cell membranes, potentially leading to disruption of their integrity and function. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains by interfering with their metabolic pathways .
2. Anticancer Potential
There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. In vitro assays have demonstrated its efficacy against several cancer cell lines, indicating its potential as a lead compound for developing anticancer therapies .
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes linked to metabolic disorders. For instance, it has shown promise as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of type 2 diabetes mellitus and Alzheimer's disease, respectively. These findings suggest that derivatives of this compound could be explored further as therapeutic agents for these conditions .
Case Study 1: Antimicrobial Activity Assessment
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, showcasing their potential as new antimicrobial agents .
Case Study 2: Anticancer Efficacy
A research team investigated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with this compound led to a dose-dependent reduction in cell viability and induced apoptosis as evidenced by flow cytometry analysis. This highlights its potential role in cancer therapy.
Wirkmechanismus
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
- 2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-3-yl)acetamide
- 2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-2-yl)acetamide
Uniqueness
2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is unique due to its specific substitution pattern on the isoindole moiety, which may confer distinct chemical and biological properties compared to its analogs.
Biologische Aktivität
The compound 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide , often referred to as Compound A , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound A can be characterized by its molecular formula and a molecular weight of approximately 372.41 g/mol. The structural features include a fluorinated phenyl group and a sulfanyl moiety, which are known to influence biological activity.
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. For example, treatment with Compound A resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent apoptosis in human colorectal cancer cells (HCT116) .
Table 1: Summary of Anticancer Activity Studies
| Cell Line | Concentration (µM) | Viability (%) | Mechanism of Action |
|---|---|---|---|
| HCT116 | 5 | 60 | Induction of ROS and apoptosis |
| AGS (gastric) | 10 | 40 | Caspase activation and mitochondrial dysfunction |
| MCF7 (breast) | 20 | 50 | G2/M phase arrest and apoptosis |
Antimicrobial Activity
Compound A has also shown promising antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.6 to 500 μg/mL, indicating moderate antibacterial activity .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | 250 |
Neuropharmacological Effects
Preliminary research suggests that Compound A may interact with neurotransmitter systems, particularly the dopamine transporter (DAT). In animal models, it has been shown to reduce the reinforcing effects of psychostimulants such as cocaine and methamphetamine without producing significant psychostimulant effects itself . This indicates potential as a therapeutic agent for substance abuse disorders.
The biological activity of Compound A is attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways through ROS generation and activation of caspases.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and interferes with metabolic processes.
- Dopaminergic Modulation : By binding to DAT, it alters dopamine signaling pathways, which may help in managing addiction.
Case Studies
A notable case study involved the administration of Compound A in a preclinical model of cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside improved survival rates .
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with kinase active sites (e.g., MAPK or PI3K), focusing on sulfanyl group hydrogen bonding with catalytic lysine residues .
- Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts electron distribution in the fluorophenyl ring, guiding SAR for electron-withdrawing substituents .
- ICReDD Workflow : Integrate reaction path search algorithms with experimental validation to predict metabolite formation or off-target effects .
What strategies are effective for analyzing contradictory results in the compound’s enzyme inhibition assays?
Q. Advanced
- Orthogonal Assays : Compare fluorometric (e.g., ADP-Glo™) and radiometric kinase assays to rule out assay-specific artifacts .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to validate binding modes conflicting with activity data .
- Kinetic Analysis : Determine inhibition constants (Ki) under varying ATP concentrations to distinguish competitive vs. non-competitive mechanisms .
What are the key considerations in designing a biological activity screening protocol for this compound?
Q. Basic
- Cell-based vs. in vitro : Prioritize cell permeability by measuring logP (target ~2.5–3.5) using shake-flask methods .
- Dose Range : Test 0.1–100 μM in 3D spheroid models to capture IC50 in physiologically relevant microenvironments .
- Controls : Include staurosporine (broad kinase inhibitor) and DMSO-only controls to normalize background .
How can QSAR models be developed for derivatives of this compound to enhance pharmacological properties?
Q. Advanced
- Descriptor Selection : Compute electronic (HOMO-LUMO gap), steric (molar refractivity), and hydrophobic (ClogP) parameters .
- Regression Analysis : Apply partial least squares (PLS) to correlate descriptors with IC50 values across kinase panels .
- Validation : Use leave-one-out cross-validation (LOO-CV) to assess predictive power (R² > 0.7) .
What solvent systems are recommended for improving the solubility of this compound in pharmacological assays?
Q. Basic
- Primary Solvent : DMSO (10 mM stock) ensures solubility during serial dilution .
- Aqueous Buffers : Use PEG-400 (20% v/v in PBS) to maintain solubility >100 μM in cell culture media .
- Surfactants : Add 0.01% Tween-80 for in vivo formulations to prevent aggregation .
What methodologies are suitable for studying the metabolic stability of this compound in preclinical models?
Q. Advanced
- In vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH; quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify isoform-specific interactions .
- Metabolite ID : High-resolution LC-MSⁿ (e.g., Q-TOF) detects hydroxylated or glucuronidated metabolites .
How should researchers approach the scale-up synthesis of this compound from milligram to gram quantities?
Q. Basic
- Continuous Flow Chemistry : Optimize residence time (5–10 min) and pressure (20–30 bar) for sulfonation steps .
- Catalyst Recycling : Immobilize Pd/C or enzymes (e.g., lipases) for cost-effective amide bond formation .
- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress and impurity profiles .
What experimental designs are optimal for investigating structure-activity relationships in analogs of this compound?
Q. Advanced
- Factorial Design : Vary substituents at the fluorophenyl (para vs. meta) and isoindole (methyl vs. ethyl) positions using a 2² factorial matrix .
- ANOVA : Statistically compare bioactivity data (p < 0.05) to identify significant structural contributors .
- DoE Software : Utilize JMP® or MODDE® to automate parameter optimization and reduce experimental runs by 40–60% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
